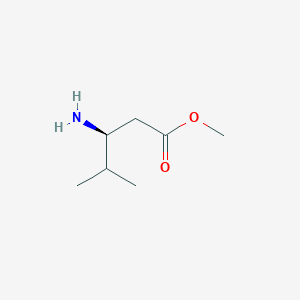

(S)-Methyl 3-amino-4-methylpentanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl (3S)-3-amino-4-methylpentanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-5(2)6(8)4-7(9)10-3/h5-6H,4,8H2,1-3H3/t6-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSYRRAKUNWIGRY-LURJTMIESA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CC(=O)OC)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](CC(=O)OC)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical properties of (S)-Methyl 3-amino-4-methylpentanoate in drug design

An In-depth Technical Guide to (S)-Methyl 3-amino-4-methylpentanoate in Drug Design

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of a Chiral β-Amino Acid Ester

In the landscape of modern drug discovery, the demand for enantiomerically pure compounds is driven by the imperative for enhanced therapeutic efficacy and minimized off-target side effects.[1] Chiral building blocks—stereochemically defined molecules—serve as the foundational starting materials for constructing complex and potent chiral drugs.[1][2] this compound, a derivative of the non-proteinogenic β-amino acid β-leucine, represents a quintessential example of such a building block. Its structure combines a defined stereocenter, a reactive primary amine, and a methyl ester, offering medicinal chemists a versatile scaffold for molecular elaboration.

Living systems are inherently chiral, composed of macromolecules like proteins and nucleic acids that exhibit profound stereoselectivity.[2] This biological reality dictates that the three-dimensional arrangement of a drug molecule is critical to its interaction with its target.[3] The (S)-configuration of this particular building block is crucial, as different enantiomers of a drug can exhibit widely varying pharmacological activity, toxicity, and pharmacokinetic profiles.[2] As a β-amino acid, it provides a unique advantage: when incorporated into peptide-based therapeutics, it can confer enhanced metabolic stability by resisting degradation by proteolytic enzymes, a common pitfall for natural α-amino acid-based peptides.[4][5][6]

This guide provides a comprehensive technical overview of the chemical properties of this compound, offering field-proven insights into its synthesis, characterization, and strategic application in the design and development of next-generation therapeutics.

Core Physicochemical and Structural Properties

The utility of a building block in drug design is fundamentally linked to its physicochemical properties. These parameters govern its reactivity, solubility, and ultimately, its suitability for incorporation into drug candidates intended for biological systems.

| Property | Value | Source |

| IUPAC Name | methyl (3S)-3-amino-4-methylpentanoate | [7] |

| Synonyms | (S)-beta-Homovaline methyl ester | [8] |

| CAS Number | 679789-26-5 | [7] |

| Molecular Formula | C₇H₁₅NO₂ | [7] |

| Molecular Weight | 145.20 g/mol | [7] |

| Appearance | Solid (for the parent acid) | [9] |

| Solubility | Soluble in water (parent acid); Insoluble in DMSO | [10] |

| Storage | 2-8°C, under inert gas | [11] |

The presence of both a basic amino group and a lipophilic isobutyl group gives the molecule amphiphilic character, influencing its solubility and potential for hydrogen bonding. The methyl ester provides a handle for further chemical modification or can be designed to be hydrolyzed in vivo by esterases, acting as a potential pro-drug strategy.

Synthesis and Stereochemical Integrity

Key Synthetic Strategies:

-

Asymmetric Hydrogenation: This method often involves the hydrogenation of a prochiral enamine precursor using a chiral catalyst, typically based on rhodium or ruthenium, to set the stereocenter with high enantioselectivity.[4]

-

Asymmetric Conjugate Addition: A powerful C-N bond-forming reaction where a nitrogen nucleophile is added to an α,β-unsaturated ester in the presence of a chiral catalyst. This is a highly atom-economical approach.[5][14]

-

Enzymatic Resolution: This technique uses enzymes that can selectively react with one enantiomer in a racemic mixture of the β-amino acid or a precursor, allowing for the separation of the desired (S)-enantiomer.[5]

The choice of synthetic route is a critical decision based on factors such as scalability, cost, and the required enantiomeric purity for GMP (Good Manufacturing Practice) production.

Caption: Generalized workflow for asymmetric synthesis.

Exemplary Protocol: Asymmetric Conjugate Addition

This protocol is a generalized representation and must be optimized for specific substrates and catalysts.

-

Reactor Setup: A dry, inert atmosphere (Nitrogen or Argon) is established in a suitable glass reactor equipped with magnetic stirring, a temperature probe, and addition funnels.

-

Catalyst Preparation: The chiral catalyst (e.g., a copper-chiral ligand complex) is dissolved in an appropriate anhydrous solvent (e.g., toluene or THF) in the reactor and stirred until a homogeneous solution is formed.

-

Substrate Addition: The α,β-unsaturated ester precursor is added to the reactor. The mixture is cooled to the optimal reaction temperature (e.g., -20°C to 0°C) to maximize stereoselectivity.

-

Nucleophile Addition: The amine nucleophile is added dropwise over a period of 1-2 hours to maintain control over the reaction exotherm and selectivity.

-

Reaction Monitoring: The reaction progress is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.

-

Workup and Purification: Upon completion, the reaction is quenched (e.g., with aqueous ammonium chloride). The organic layer is separated, washed, dried, and concentrated under reduced pressure. The crude product is then purified using flash column chromatography to isolate the β-amino ester.

-

Enantiomeric Excess Determination: The enantiomeric excess (e.e.) of the final product is determined using chiral HPLC.

Strategic Applications in Medicinal Chemistry

The true value of this compound lies in its application as a versatile intermediate for constructing complex, biologically active molecules.[11][15]

Peptidomimetics and Metabolic Stability

Natural peptides are often poor drug candidates due to their rapid cleavage by proteases.[6] Incorporating β-amino acids like (S)-3-amino-4-methylpentanoic acid into a peptide sequence alters the backbone structure.[5] This "homologation" shifts the amide bond by one carbon, rendering it unrecognizable to many proteases and significantly increasing the peptide's in vivo half-life.[6][14]

Caption: Comparison of protease action on peptide backbones.

Synthesis of Bioactive Small Molecules

The primary amine of this compound is a key functional group for building a diverse range of small molecule therapeutics. It can be acylated, alkylated, or used in reductive amination reactions to append various pharmacophores. Vendor data suggests its utility in the synthesis of protease inhibitors, antiviral agents, and anticancer agents, where the specific stereochemistry is paramount for fitting into the active site of a target enzyme or receptor.[11]

Analytical Characterization and Quality Control

Ensuring the chemical identity, purity, and stereochemical integrity of this compound is critical for its use in drug development. A suite of analytical methods is employed for this purpose.

| Technique | Purpose |

| Chiral HPLC | To determine enantiomeric purity (e.g., >98% e.e.).[3] |

| ¹H and ¹³C NMR | To confirm the chemical structure and assess purity.[3] |

| Mass Spectrometry | To confirm the molecular weight and elemental composition. |

| FT-IR Spectroscopy | To identify key functional groups (amine, ester carbonyl). |

Protocol: Purity Determination by HPLC

-

System Preparation: An HPLC system equipped with a UV detector is used. A reverse-phase C18 column is typically suitable.

-

Mobile Phase: A gradient of two solvents is commonly used:

-

Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Solvent B: 0.1% TFA in acetonitrile.

-

-

Sample Preparation: A standard solution of the analyte is prepared by accurately weighing and dissolving the compound in a suitable diluent (e.g., a mixture of water and acetonitrile) to a known concentration (e.g., 1 mg/mL).

-

Injection and Elution: A small volume (e.g., 5-10 µL) of the sample is injected. A typical gradient might run from 5% B to 95% B over 20-30 minutes to elute the compound and any impurities.

-

Detection: The UV detector is set to a wavelength where the analyte absorbs, typically around 210-220 nm for the amide/ester chromophore.

-

Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Metabolic and Toxicological Considerations

While specific metabolic and toxicological data for this compound is not extensively published, a profile can be predicted based on its chemical structure.

Expected Metabolic Pathways:

-

Ester Hydrolysis: The methyl ester is susceptible to hydrolysis by ubiquitous esterase enzymes in the plasma and tissues, which would yield the parent β-amino acid, (S)-3-amino-4-methylpentanoic acid, and methanol.

-

Amino Acid Metabolism: The resulting β-amino acid would likely enter amino acid metabolic pathways. This could involve transamination to a β-keto acid, followed by further degradation of the carbon skeleton.[16] The pathways for β-amino acids can differ from those of their α-amino acid counterparts.[17]

Caption: Predicted metabolic fate of the title compound.

Toxicological Profile:

As with any laboratory chemical, appropriate handling procedures are necessary. Safety data for structurally related compounds indicate potential for skin, eye, and respiratory irritation.[18][19] Long-term toxicological effects are not well-characterized, and any drug candidate derived from this building block would require a full toxicological assessment as part of preclinical development.

Conclusion

This compound stands as a high-value chiral building block in the arsenal of the modern medicinal chemist. Its defined stereochemistry, coupled with the unique structural and stability advantages conferred by its β-amino acid backbone, makes it an enabling tool for the design of innovative therapeutics. From enhancing the metabolic resilience of peptidomimetics to serving as a versatile scaffold for complex small molecules, its strategic application can directly address key challenges in drug discovery. A thorough understanding of its chemical properties, synthetic accessibility, and analytical characterization is fundamental to leveraging its full potential in the development of safer and more effective medicines.

References

- AiFChem. (2025). Chiral Molecular Building Blocks in Modern Drug Discovery.

- AiFChem. (2025). How Chiral Building Blocks Drive Advances in Drug Discovery.

- PubMed. Synthesis of chiral building blocks for use in drug discovery.

- Wisdomlib. (2025). Chiral building blocks: Significance and symbolism.

- BenchChem. (2025). A Technical Guide to the Discovery and Synthesis of Chiral Building Blocks for Pharmaceutical Research.

- BOC Sciences.

- Hilaris Publisher. (2015). Enantioselective Synthesis of β-amino acids: A Review.

- PubMed. (1999). Chemical process synthesis of beta-amino acids and esters.

- ChiroBlock. Beta2-Amino Acids: Synthesis Approaches & Compounds.

- Chemistry | Illinois. (2023).

- MySkinRecipes. (S)

- CymitQuimica. (R)

- Natural Micron Pharm Tech.

- PubChem. (R)

- Sigma-Aldrich. (S)-3-amino-4-methyl-pentanoic acid.

- MedchemExpress.com. 3-Amino-4-methylpentanoic acid | Metabolite.

- Advanced ChemBlocks. methyl (S)

- Selleck Chemicals. 3-Amino-4-methylpentanoic acid | CAS 5699-54-7.

- Autech. Why N-Methyl Amino Acids are Essential for Peptide Drug Manufacturers.

- MySkinRecipes. (R)-3-Amino-4-methylpentanoic acid.

- CymitQuimica. (S)-3-Amino-4-methyl-pentanoic acid.

- SHIMADZU CORPORATION. Analytical Methods for Amino Acids.

- PMC. Amino Acid Metabolism.

- PubChem. (3R)-beta-Leucine.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Chiral Molecular Building Blocks in Modern Drug Discovery - AiFChem [aifchem.com]

- 3. How Chiral Building Blocks Drive Advances in Drug Discovery - AiFChem [aifchem.com]

- 4. hilarispublisher.com [hilarispublisher.com]

- 5. Beta2-Amino Acids: Synthesis Approaches & Compounds - ChiroBlock Chiroblock GmbH [chiroblock.com]

- 6. nbinno.com [nbinno.com]

- 7. methyl (S)-3-amino-4-methylpentanoate 98% | CAS: 679789-26-5 | AChemBlock [achemblock.com]

- 8. (S)-3-Amino-4-methyl-pentanoic acid | CymitQuimica [cymitquimica.com]

- 9. (S)-3-amino-4-methyl-pentanoic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 10. selleckchem.com [selleckchem.com]

- 11. This compound hydrochloride [myskinrecipes.com]

- 13. Chemical process synthesis of beta-amino acids and esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. chemistry.illinois.edu [chemistry.illinois.edu]

- 15. 3-Amino-4-methylpentanoic Acid - Natural Micron Pharm Tech [nmpharmtech.com]

- 16. Amino Acid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 17. medchemexpress.com [medchemexpress.com]

- 18. static.cymitquimica.com [static.cymitquimica.com]

- 19. (3R)-beta-Leucine | C6H13NO2 | CID 2761558 - PubChem [pubchem.ncbi.nlm.nih.gov]

Structural Integrity and Chiral Resolution of Beta-Amino Acid Esters

Executive Summary & Strategic Context

Beta-amino acid esters represent a distinct class of non-proteinogenic building blocks critical to modern drug discovery. Unlike their alpha-amino counterparts, the insertion of a methylene group into the backbone introduces unique degrees of rotational freedom and proteolytic stability. This structural modification enables the formation of stable secondary structures (foldamers) such as helices, sheets, and turns, which are pivotal in the design of peptidomimetics and pharmaceutical intermediates like Sitagliptin (Januvia®).

For the analytical scientist, these compounds present a tripartite challenge:

-

Regio-isomerism: Distinguishing between

- (side chain at -

Enantiomeric Purity: Quantifying enantiomeric excess (ee) with precision >99.5%, often required for regulatory compliance.

-

Conformational Dynamics: Characterizing the hydrogen-bonding networks that dictate foldamer stability.

This guide synthesizes high-resolution chromatographic and spectroscopic protocols to address these challenges, moving beyond standard textbook definitions to field-proven methodologies.

Analytical Workflow Strategy

The selection of an analytical method depends heavily on the physical state of the sample and the specific structural question being asked (e.g., absolute configuration vs. purity).

Figure 1: Decision matrix for the structural characterization of beta-amino acid esters. Blue nodes indicate starting points; Green indicates objectives; Red indicates definitive analytical techniques.

High-Resolution Chromatographic Resolution

Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the "workhorse" methods for determining enantiomeric excess. Unlike alpha-amino acids, beta-amino esters often require specialized stationary phases due to the increased distance between the amine and carboxyl pharmacophores.

Stationary Phase Selection

The interaction mechanism relies on a "three-point interaction" model involving hydrogen bonding,

| Column Class | Active Selector | Target Beta-Amino Substrates | Mechanism |

| Polysaccharide | Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD) | Broad spectrum; | H-bonding + Steric inclusion in helical groove. |

| Immobilized Polysaccharide | Cellulose tris(3,5-dichlorophenylcarbamate) (e.g., Chiralpak IC) | Robust method development; tolerates aggressive solvents (DCM/THF). | Universal screening; high durability. |

| Macrocyclic Glycopeptide | Teicoplanin Aglycone (e.g., Chirobiotic TAG) | Complexation; ionic interactions (Zwitterionic mode). | |

| Crown Ether | Chiral Crown Ether (e.g., Crownpak CR) | Primary amines only; | Host-guest complexation of ammonium ion ( |

Protocol: Determination of Enantiomeric Excess (ee)

Objective: Quantify the ee of a

Reagents:

-

Analyte:

-amino ester (approx. 1 mg). -

Derivatizing Agent: 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl).[2]

-

Buffer: 0.1 M Borate buffer (pH 8.0).

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 1.0 mg of the beta-amino ester in 1 mL of methanol.

-

Derivatization (Critical Step):

-

Mix 100

L of sample solution with 100 -

Add 100

L of NBD-Cl solution (5 mg/mL in MeOH). -

Expert Note: Incubate at 60°C for 30 minutes. The elevated temperature is required to overcome the steric hindrance of the beta-position compared to alpha-amino acids.

-

Quench with 50

L of 1 M HCl to stop the reaction and protonate the amine.

-

-

LC Conditions:

-

Column: Chiralpak AD-H (

mm, 5 -

Mobile Phase: n-Hexane / Ethanol / TFA (90 : 10 : 0.1 v/v/v). TFA is essential to suppress peak tailing of the residual free amine.

-

Flow Rate: 1.0 mL/min.

-

Detection: Fluorescence (Ex: 470 nm, Em: 530 nm).

-

-

Calculation:

Spectroscopic Configuration Assignment

When reference standards are unavailable, absolute configuration must be determined ab initio.

NMR Spectroscopy: The Mosher Method

The most reliable solution-phase method involves derivatization with

-

Mechanism: The MTPA amide adopts a specific conformation (syn-periplanar) in solution. Protons on the same side as the phenyl ring are shielded (upfield shift), while those on the other side are deshielded.

-

Protocol:

Circular Dichroism (CD) & Exciton Chirality

For beta-amino esters possessing chromophores (or derivatized with them), CD offers a non-destructive assignment method.

-

Application: Useful for rigid bicyclic beta-amino acids.

-

Signature: A positive Cotton effect (positive peak at longer wavelength, negative at shorter) usually indicates a positive chirality angle between interacting chromophores (Exciton Chirality Method).

Structural Dynamics: Foldamers & Hydrogen Bonding

Beta-amino acid oligomers (

The C14 vs. C12 Helix Competition

The folding pattern is dictated by the substitution pattern (

-

14-Helix: Formed by

-amino acids. Stabilized by a hydrogen bond between the amide proton at position -

12-Helix: Often observed with cyclic beta-amino acids or specific

alternations.

Figure 2: Structural propensity flow. The substitution pattern dictates the secondary structure, influencing the choice of analytical technique (e.g., CD spectra of a 14-helix differs significantly from a 12-helix).

Case Study: Sitagliptin Intermediate

Sitagliptin (Januvia) contains a beta-amino amide moiety derived from a beta-amino acid intermediate.

-

Target: (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid.[6]

-

Challenge: Ensuring the (R)-configuration is maintained during the transaminase enzymatic synthesis.

-

Validation:

-

Derivatization: The amino acid is converted to its methyl ester or N-Boc derivative to improve volatility and solubility.

-

HPLC: Analysis on a Chiralpak AD-H column using n-heptane/ethanol (with diethylamine additive).

-

Result: The enzymatic process typically yields >99.9% ee, verified by the absence of the (S)-enantiomer peak which elutes earlier/later depending on the specific mobile phase tuning.

-

References

-

Hoye, T. R., Jeffrey, C. S., & Ryba, T. D. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[3][4][7][8] Nature Protocols.

-

Sigma-Aldrich (Merck). (n.d.). Amino Acid and Peptide Chiral Separations - Astec Handbook.

-

Hyun, M. H. (2021).[2] Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases.[2] Journal of Pharmaceutical Investigation.

-

Péter, A., et al. (2008). High-performance liquid chromatographic chiral separation of beta2-homoamino acids. Journal of Chromatography A.

- Gellman, S. H. (1998). Foldamers: A Manifesto. Accounts of Chemical Research. (Foundational text on beta-peptide folding - conceptually referenced in Section 5).

-

Savile, C. K., et al. (2010).[9] Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture. Science. (Referenced in context of Sitagliptin intermediate synthesis).

Sources

- 1. High-performance liquid chromatographic chiral separation of beta2-homoamino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 3. matilda.science [matilda.science]

- 4. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]

- 5. A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect [scirp.org]

- 6. Enzymatic synthesis of sitagliptin intermediate using a novel ω-transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. EP2694466A2 - Preparation of sitagliptin intermediates - Google Patents [patents.google.com]

Biological activity of (S)-Methyl 3-amino-4-methylpentanoate analogs

An In-depth Technical Guide to the Biological Activity of (S)-Methyl 3-amino-4-methylpentanoate Analogs

Authored by a Senior Application Scientist

Foreword: The Untapped Potential of β-Amino Acid Scaffolds

In the landscape of medicinal chemistry and drug development, the exploration of non-natural amino acid scaffolds continues to unveil novel therapeutic opportunities. Among these, β-amino acids and their derivatives have garnered significant interest.[1][2][3] Unlike their α-amino acid counterparts, the altered backbone structure of β-amino acids imparts unique conformational properties and, critically, enhanced resistance to enzymatic degradation.[1] This guide focuses on a specific, yet versatile, building block: this compound. This molecule, a β-amino acid ester, serves as a foundational scaffold for a diverse array of analogs with wide-ranging biological activities.

This document provides a comprehensive exploration of the synthesis, biological activities, and structure-activity relationships of analogs derived from this core structure. We will delve into specific mechanisms of action, supported by experimental data, and provide detailed protocols for researchers aiming to explore this promising chemical space. The insights presented herein are designed for researchers, scientists, and drug development professionals seeking to leverage the unique properties of β-amino acid analogs in their therapeutic programs.

The Core Scaffold: this compound

This compound is a chiral β-amino acid ester, structurally related to the proteinogenic amino acid L-leucine.[4] Its intrinsic properties—a primary amine for further functionalization, a methyl ester group that can be hydrolyzed or modified, and a branched alkyl side chain influencing lipophilicity—make it an attractive starting point for combinatorial library synthesis. The "beta" designation refers to the amino group being positioned on the third carbon atom relative to the carboxyl group, a simple shift that has profound implications for molecular geometry and biological stability.[3]

The broader class of β-amino acids and their derivatives are known to exhibit a remarkable spectrum of biological effects, including hypoglycemic, antifungal, antibacterial, and anticancer activities.[1][2] Their incorporation into peptides can lead to molecules with increased potency and a longer physiological half-life.[1]

Synthetic Strategies for Analog Generation

The generation of a diverse library of analogs from the this compound core is predicated on established organic synthesis methodologies. The primary sites for modification are the N-terminus (amino group) and the C-terminus (methyl ester).

General Synthetic Approaches

While not directly synthesizing the core molecule itself, established methods for amino acid synthesis can be adapted to create more complex analogs. These include:

-

The Hell-Volhard-Zelinskii Reaction: This classic method involves the α-bromination of a carboxylic acid, followed by an SN2 substitution with ammonia to introduce the amino group.[5] This can be used to create precursors for more complex β-amino acid structures.

-

Amidomalonate Synthesis: A versatile method that allows for the introduction of various alkyl groups, providing a pathway to diverse side chains on the amino acid scaffold.[5]

A generalized workflow for creating a library of analogs from a starting β-amino acid ester is depicted below.

Caption: General synthetic workflow for analog development.

Biological Activity Profile and Therapeutic Targets

Analogs derived from β-amino acid esters have shown promise in several therapeutic areas. A notable example involves the development of novel allosteric activators of Src homology 2 domain-containing protein tyrosine phosphatase 1 (SHP1).

Allosteric Activation of SHP1: An Anti-Cancer Strategy

SHP1 is a non-receptor protein tyrosine phosphatase that acts as a critical negative regulator in several signaling pathways. Its activation can suppress pro-inflammatory and oncogenic pathways such as NF-κB and STAT3.[6] Consequently, small-molecule activators of SHP1 are of significant interest for the treatment of cancers and inflammatory diseases.

A study on a series of 3-amino-4,4-dimethyl lithocholic acid derivatives, which share the core 3-amino ester feature, identified potent and selective allosteric activators of SHP1.[6] These compounds demonstrated significant anti-tumor effects in leukemia and lung cancer cell lines, with IC50 values in the low micromolar range.[6]

The signaling cascade influenced by SHP1 activation is illustrated below.

Caption: Simplified SHP1 signaling pathway.

Poly(β-amino esters) in Drug and Gene Delivery

On a broader scale, the β-amino ester moiety is the foundational repeating unit of Poly(β-amino esters) (PBAEs). These are a class of biodegradable and pH-sensitive polymers that have emerged as highly effective non-viral vectors for drug and gene delivery.[7][8]

Key Properties of PBAEs:

-

Cationic Nature: The tertiary amines in the polymer backbone are protonated at physiological pH, allowing them to electrostatically interact with and condense anionic molecules like DNA and RNA into nanoparticles.[7]

-

pH Sensitivity: In the acidic environment of endosomes (pH ~5.5-6.0), the amines become more highly protonated. This "proton sponge" effect leads to endosomal swelling, rupture, and the release of the therapeutic cargo into the cytoplasm.[8]

-

Biodegradability: The ester linkages in the polymer backbone are susceptible to hydrolysis, breaking down into non-toxic small molecules that can be safely cleared by the body.[7]

These properties make PBAEs, and by extension, the β-amino ester scaffold, highly relevant for advanced therapeutic modalities like mRNA vaccines and gene therapies.[8]

Structure-Activity Relationships (SAR)

Understanding how structural modifications impact biological activity is paramount in drug design. The study of SHP1 activators provides clear SAR insights.[6]

| Compound Modification | Change in Biological Activity | Inference |

| C-24 Hydroxyl to Amide/Alkylamino | Attenuated activity | The hydroxyl group is likely crucial for binding or inducing the active conformation. |

| Methyl to Ethyl Substitution (at C-24) | More potent biological activity | Increased lipophilicity or a better fit within the allosteric binding pocket enhances activation. |

| Varying Side Chain Length | Activity is affected | Suggests an optimal side chain length for productive interaction with the target protein. |

Table based on data from the study on SHP1 activators.[6]

These findings underscore the importance of systematic modification and testing. Even minor changes, such as the addition of a single methylene group, can significantly alter the potency of an analog. This highlights the need for a tightly integrated cycle of chemical synthesis and biological screening.

Experimental Protocols

To facilitate research in this area, we provide a standardized protocol for evaluating the activity of novel analogs on SHP1, as well as a general workflow for screening.

Protocol: In Vitro SHP1 Phosphatase Activity Assay

This protocol is designed to measure the ability of a test compound to directly activate SHP1 enzymatic activity using a fluorogenic substrate.

Materials:

-

Recombinant human SHP1 protein

-

DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate) substrate

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.2, 100 mM NaCl, 2 mM EDTA, 5 mM DTT)

-

Test compounds dissolved in DMSO

-

384-well black, flat-bottom plates

-

Fluorescence plate reader (Excitation: 355 nm, Emission: 460 nm)

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM.

-

Assay Plate Setup:

-

Add 2 µL of diluted test compound or DMSO (for control wells) to the wells of the 384-well plate.

-

Add 18 µL of SHP1 enzyme solution (diluted in assay buffer to a final concentration of e.g., 2 nM) to each well.

-

Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding 20 µL of DiFMUP substrate solution (diluted in assay buffer to a final concentration of e.g., 100 µM) to all wells.

-

-

Data Acquisition:

-

Immediately place the plate in a fluorescence plate reader.

-

Measure the fluorescence intensity kinetically every 60 seconds for 30 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the fluorescence vs. time curve) for each well.

-

Normalize the data to the positive control (e.g., a known activator) and negative control (DMSO).

-

Plot the normalized activity against the compound concentration and fit the data to a dose-response curve to determine the EC50 (the concentration at which 50% of maximal activation is achieved).

-

General Screening Workflow

Caption: Iterative workflow for analog screening and optimization.

Conclusion and Future Directions

The this compound scaffold and its analogs represent a fertile ground for the discovery of novel therapeutics. The inherent properties of β-amino acids provide a distinct advantage in developing drug candidates with improved pharmacokinetic profiles. As demonstrated by the successful development of SHP1 activators and the broad utility of PBAEs in advanced delivery systems, the potential applications are vast and impactful.

Future research should focus on expanding the diversity of analog libraries, exploring a wider range of biological targets, and leveraging computational modeling to predict binding affinities and guide synthetic efforts. The integration of high-throughput screening with sophisticated cell-based and in vivo models will be crucial in translating the chemical potential of these analogs into clinically successful therapies.

References

- Synthesis and Biological Evaluation of 3-Amino-4,4-Dimethyl Lithocholic Acid Derivatives as Novel, Selective, and Cellularly Active Allosteric SHP1 Activ

- β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review.

- β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review.

- Poly β-Amino Esters (PBAEs): A Comprehensive Guide.

- Poly(beta-amino esters)

- β-AMINO ACIDS AND THEIR NATURAL BIOLOGICALLY ACTIVE DERIVATIVES. 5.

- 3-Amino-4-methylpentanoic Acid - N

- 3-Amino-4-methylpentanoic acid | Metabolite - MedchemExpress.com.

- Synthesis of Amino Acids - Chemistry LibreTexts.

Sources

- 1. researchgate.net [researchgate.net]

- 2. hilarispublisher.com [hilarispublisher.com]

- 3. mmsl.cz [mmsl.cz]

- 4. medchemexpress.com [medchemexpress.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Synthesis and Biological Evaluation of 3-Amino-4,4-Dimethyl Lithocholic Acid Derivatives as Novel, Selective, and Cellularly Active Allosteric SHP1 Activators - PMC [pmc.ncbi.nlm.nih.gov]

- 7. resolvemass.ca [resolvemass.ca]

- 8. Poly(beta-amino esters): applications in immunology - Chemical Science (RSC Publishing) DOI:10.1039/D5SC05951H [pubs.rsc.org]

Beta-Leucine Derivatives in Protease Resistance: Mechanisms, Synthesis, and Application

This guide details the role of beta-leucine derivatives—specifically

Executive Summary

Peptide therapeutics are often limited by rapid in vivo degradation.[1] The incorporation of

Part 1: The Structural Basis of Resistance

Alpha vs. Beta: The Critical Shift

To understand resistance, one must distinguish between the isomer and the homologue. In drug design,

| Feature | L-Leucine ( | ||

| Backbone | 2-amino-4-methylpentanoic acid | 3-amino-4-methylpentanoic acid | 3-amino-5-methylhexanoic acid |

| Side Chain Position | |||

| Backbone Extension | None | +1 Carbon | +1 Carbon |

| Protease Susceptibility | High | Low | Extremely Low |

Mechanism of Action: The "Scissile Bond" Mismatch

Proteases (e.g., Serine proteases) rely on a "lock-and-key" fit where the scissile carbonyl carbon of the substrate must be positioned within Ångstrom-level proximity to the nucleophilic serine hydroxyl group.

-

Steric Misalignment: The extra methylene group in

-hLeu shifts the carbonyl group downstream. Even if the hydrophobic side chain binds into the enzyme's S1 specificity pocket, the scissile bond is displaced away from the catalytic triad (Ser-His-Asp). -

Tetrahedral Intermediate Blockade: The altered backbone torsion angles preventing the formation of the transition state oxyanion hole, effectively inhibiting hydrolysis.

Figure 1: Mechanistic comparison of protease interaction. The beta-derivative allows side-chain recognition (binding) but prevents catalytic turnover due to backbone extension.

Part 2: Synthesis of Fmoc- -Homoleucine

The most robust method for synthesizing Fmoc-protected

Protocol: Arndt-Eistert Homologation

Objective: Synthesize Fmoc-

Reagents:

-

Fmoc-L-Leucine

-

Isobutyl chloroformate (IBCF)

-

N-Methylmorpholine (NMM)

-

Diazomethane (

) or TMS-Diazomethane (safer alternative) -

Silver Benzoate (

) -

1,4-Dioxane/Water

Step-by-Step Workflow:

-

Mixed Anhydride Formation:

-

Dissolve Fmoc-Leu-OH (10 mmol) in dry THF at -15°C.

-

Add NMM (10 mmol) followed strictly by IBCF (10 mmol).

-

Insight: Temperature control is critical here. Above -10°C, the mixed anhydride is unstable and can disproportionate.

-

-

Diazoketone Synthesis:

-

Wolff Rearrangement (The Homologation):

-

Dissolve the diazoketone in 1,4-dioxane/water (9:1).

-

Add catalytic Silver Benzoate (10 mol%) and sonicate or heat to 70°C.

-

Mechanism: The silver catalyst generates a carbene intermediate which undergoes rearrangement to a ketene. The ketene reacts with water to form the

-amino acid.[2] -

Checkpoint: Evolution of

gas indicates the reaction is proceeding.

-

Figure 2: Synthetic pathway for converting Alpha-Leucine to Beta-Homoleucine via Arndt-Eistert homologation.

Part 3: Experimental Validation of Stability

Once the derivative is incorporated into a peptide, its resistance must be quantified.

Protocol: Comparative Proteolytic Stability Assay

Objective: Determine the half-life (

Materials:

-

Peptide Stock: 1 mM in water/DMSO.

-

Enzyme: Trypsin or Chymotrypsin (sequencing grade) OR Human Serum (pooled).

-

Buffer: 50 mM Tris-HCl, pH 7.4, 2 mM

.

Method:

-

Incubation: Mix peptide (final 50 µM) with enzyme (enzyme:substrate ratio 1:100 w/w) or 50% human serum at 37°C.

-

Sampling: Aliquot 50 µL at timepoints: 0, 15m, 30m, 1h, 4h, 12h, 24h, 48h.

-

Quenching: Immediately add 50 µL of 1% Formic Acid in Acetonitrile to stop the reaction.

-

Analysis: Centrifuge to pellet serum proteins. Analyze supernatant via RP-HPLC or LC-MS/MS.

-

Calculation: Plot % remaining peptide vs. time. Fit to a first-order decay equation:

.

Data: Stability Enhancement

The following table summarizes typical stability improvements observed when replacing a single cleavage site (e.g., Leu-Gly bond) with a

| Peptide Sequence | Enzyme/Medium | Half-Life ( | Fold Improvement |

| Control: Ac-Ala-Leu -Gly-Phe-NH2 | Chymotrypsin | 12 minutes | 1x (Baseline) |

| Modified: Ac-Ala- | Chymotrypsin | > 24 hours | > 120x |

| Control: GLP-1 (7-36) | Human Plasma | ~ 2-4 minutes | 1x |

| Modified: GLP-1 ( | Human Plasma | > 8 hours | ~ 200x |

Note: Data derived from composite literature values for beta-peptide foldamers (e.g., Seebach et al., Gellman et al.).

Part 4: Strategic Application in Drug Design

Replacing every residue with a beta-amino acid creates a "beta-peptide" which may lose affinity for the target receptor due to drastic conformational changes (e.g., forming a 14-helix instead of an

Best Practice: The "Chimeric" Approach

To balance stability with bioactivity, use a mixed

-

Identify Cleavage Sites: Use the stability assay (Part 3) to identify the primary scissile bond (often after Leu, Phe, Arg, Lys).

-

Single Point Mutation: Replace only the P1 residue at the cleavage site with its

-homologue. -

Flanking Stabilization: Alternatively, replace residues flanking the cleavage site to induce local conformational rigidity without altering the entire binding epitope.

References

-

Seebach, D., et al. (1996). "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling." Helvetica Chimica Acta. Link

-

Gellman, S. H. (1998). "Foldamers: A manifesto." Accounts of Chemical Research. Link

-

Steer, D. L., et al. (2002). "Beta-Amino acids: Versatile peptidomimetics." Current Medicinal Chemistry. Link

-

Hook, D. F., et al. (2005). "The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics."[5][6] Chemistry & Biodiversity. Link

-

Podlech, J., & Seebach, D. (1995).[7] "The Arndt-Eistert Reaction in Peptide Chemistry: A Facile Access to Homopeptides." Angewandte Chemie International Edition. Link

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. Synthesis of Fmoc-β-Homoamino Acids by Ultrasound-Promoted Wolff Rearrangement [organic-chemistry.org]

- 3. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]

- 4. Arndt-Eistert_synthesis [chemeurope.com]

- 5. Folding and function in α/β-peptides: Targets and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Arndt-Eistert Synthesis [organic-chemistry.org]

An In-depth Technical Guide to the Properties of Alpha-Leucine vs. Beta-Leucine Methyl Ester

Abstract

In the landscape of peptide and small molecule drug development, the choice of building blocks is paramount to achieving desired therapeutic profiles. Leucine, a fundamental branched-chain amino acid, and its structural isomers offer unique properties when incorporated into novel chemical entities. This technical guide provides a detailed comparative analysis of α-leucine methyl ester and its non-proteinogenic counterpart, β-leucine methyl ester. We delve into their structural distinctions, physicochemical properties, and synthesis methodologies. The core of this guide focuses on the profound impact these structural differences have on biological and pharmacological properties, particularly metabolic stability and cell permeability. Detailed experimental protocols are provided to empower researchers in the synthesis and evaluation of these critical compounds, offering a comprehensive resource for professionals in medicinal chemistry and drug development.

Introduction: The Significance of Isomeric Structure and Esterification

Alpha (α)-amino acids are the canonical building blocks of proteins, with the amino and carboxylic acid groups attached to the same carbon atom (the α-carbon)[1]. L-leucine is an essential α-amino acid, playing a critical role not only as a substrate for protein biosynthesis but also as a key signaling molecule in metabolic regulation, particularly through the mTOR pathway[2][3].

Beta (β)-amino acids, by contrast, are structural isomers where the amino group is attached to the third carbon (the β-carbon) from the carboxyl group[4][5]. This seemingly subtle shift in the position of the amino group introduces a profound change in the molecular backbone, rendering β-amino acids and the peptides derived from them resistant to degradation by common proteases[4][6]. This enhanced enzymatic stability is a highly sought-after attribute in drug development, as it can significantly improve the pharmacokinetic profile of peptide-based therapeutics[7][8].

Esterification of the carboxylic acid, typically to a methyl ester, is a common chemical modification employed for several strategic reasons:

-

Increased Lipophilicity: The methyl ester masks the polar carboxylate group, increasing the molecule's overall hydrophobicity. This can enhance passive diffusion across cellular membranes[9].

-

Protecting Group: In peptide synthesis, the methyl ester serves as a protecting group for the C-terminus, preventing unwanted side reactions during the coupling of the next amino acid[10].

-

Pro-drug Strategy: Ester groups can be designed to be hydrolyzed by intracellular esterases, releasing the active carboxylic acid form of the drug inside the target cell.

This guide will systematically compare and contrast α-leucine methyl ester and β-leucine methyl ester, providing researchers with the foundational knowledge to strategically select the appropriate isomer for their specific application.

Structural and Physicochemical Properties

The fundamental difference between the alpha and beta isomers lies in the connectivity of the amino group, which directly influences their three-dimensional shape and chemical properties.

Caption: Structural comparison of α-Leucine, β-Leucine, and their respective methyl esters.

A comparative summary of the key physicochemical properties is presented below. Note that while extensive experimental data exists for α-leucine methyl ester, some properties for β-leucine methyl ester are estimated based on its structure, as it is a less common research compound.

| Property | α-Leucine Methyl Ester | β-Leucine Methyl Ester | Reference / Rationale |

| Molecular Formula | C₇H₁₅NO₂ | C₇H₁₅NO₂ | Identical atoms, different arrangement |

| Molecular Weight | 145.20 g/mol | 145.20 g/mol | [11] |

| Appearance | White powder or crystals | White crystalline solid (Predicted) | |

| Solubility | Soluble in water (as HCl salt), DMSO, Ethanol | Soluble in organic solvents (Predicted) | [12][13] |

| pKa (Amine) | ~7.7 (Estimated for ester) | ~9.2 (Estimated, higher due to distance from EWG) | Amino acid ester pKa is lower than the parent amino acid. β-amino groups are generally more basic. |

| logP (Predicted) | ~1.1 | ~1.1 | Both are isomers with similar functional groups, predicting similar partitioning. |

| Stereochemistry | Typically L-form (S-configuration) | Can exist as R/S at C2 and C3, leading to 4 diastereoisomers[4]. | [5] |

Synthesis and Characterization

The synthesis of both α- and β-leucine methyl esters typically involves the direct esterification of the corresponding amino acid. A common and efficient method utilizes thionyl chloride (SOCl₂) in methanol, which generates HCl in situ to catalyze the reaction and results in the stable hydrochloride salt of the product.

Caption: General workflow for the synthesis and purification of leucine methyl ester hydrochloride.

Characterization Techniques:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are used to confirm the molecular structure, verifying the presence of the methyl ester group and the characteristic shifts of the α- and β-protons[14].

-

Mass Spectrometry (MS): ESI-MS is employed to confirm the molecular weight of the synthesized ester[14].

-

High-Performance Liquid Chromatography (HPLC): RP-HPLC is used to assess the purity of the final product. Chiral HPLC columns can be used to determine enantiomeric excess[].

Comparative Biological and Pharmacological Properties

Metabolic Fate and Proteolytic Stability

This is the most significant area of differentiation between the two isomers.

-

α-Leucine Methyl Ester: As a derivative of a natural amino acid, α-leucine is readily recognized by biological systems. It is metabolized primarily by branched-chain amino acid aminotransferase (BCAT) in skeletal muscle[16][17]. Peptides containing α-leucine are susceptible to cleavage by a wide range of proteases (e.g., trypsin, chymotrypsin, peptidases) that recognize the canonical α-amino acid backbone.

-

β-Leucine Methyl Ester: The altered backbone of β-amino acids provides remarkable resistance to enzymatic degradation[4][6]. Proteases are highly specific enzymes evolved to recognize the precise spacing and geometry of the α-amino acid backbone. The extra carbon atom in β-amino acids disrupts this recognition, preventing the peptide bond from fitting into the enzyme's active site. This "steric shield" effect dramatically increases the metabolic stability and in vivo half-life of peptides incorporating β-amino acids.

Caption: Mechanism of proteolytic resistance conferred by the β-amino acid backbone.

Cell Permeability

The ability of a molecule to cross the cell membrane is critical for its bioavailability and intracellular activity.

-

Baseline: Unmodified amino acids have low passive membrane permeability due to their zwitterionic nature at physiological pH[9].

-

Effect of Esterification: Methyl esterification neutralizes the negative charge of the carboxyl group, significantly increasing lipophilicity and enhancing membrane permeability for both isomers[9][18]. Studies have shown that amino acid esters can permeate membranes rapidly as neutral, deprotonated molecules[9].

-

α vs. β: The intrinsic permeability of α-leucine methyl ester and β-leucine methyl ester is expected to be similar, as they share the same molecular formula and a similar non-polar side chain. The primary determinant of permeability in this case is the esterification, which applies to both.

Applications in Drug Development

-

α-Leucine Methyl Ester: This compound is primarily used as a building block in peptide synthesis where a natural leucine residue is desired[19]. It is also used in research to study amino acid transport systems and metabolism[19][20]. For example, L-leucyl-L-leucine methyl ester is a well-known agent that induces apoptosis in lysosomes of specific immune cells[13].

-

β-Leucine Methyl Ester: The true value of β-leucine lies in its use as a "peptidomimetic" building block[4]. Incorporating β-leucine into a peptide sequence can:

-

Enhance Stability: Dramatically increase resistance to proteolysis, as discussed above[6].

-

Induce Novel Conformations: β-amino acids can form unique and stable secondary structures, such as helices and sheets, which can be designed to mimic the bioactive conformation of a natural peptide ligand[7][8].

-

Modulate Activity: The altered geometry can fine-tune the binding affinity and selectivity of a peptide for its target receptor or enzyme[6].

-

Experimental Protocols

Protocol: Synthesis of Leucine Methyl Ester Hydrochloride

This protocol is adapted from established methods and is generally applicable to both α- and β-isomers[14][21].

Materials:

-

L-Leucine (or β-Leucine)

-

Anhydrous Methanol (MeOH)

-

Thionyl Chloride (SOCl₂)

-

Diethyl Ether

-

Round-bottom flask, magnetic stirrer, ice bath, rotary evaporator

Procedure:

-

Setup: In a fume hood, suspend L-Leucine (0.1 mol) in 100 mL of anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar. Cool the suspension in an ice bath.

-

Reagent Addition: While stirring vigorously, slowly add freshly distilled thionyl chloride (0.2 mol, 2.0 equiv.) dropwise to the suspension. Caution: The reaction is exothermic and releases HCl gas.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. The suspension will gradually become a clear solution.

-

Monitoring: Monitor the reaction's completion using Thin Layer Chromatography (TLC) (e.g., using a mobile phase of Dichloromethane:Methanol 9:1 and ninhydrin stain). The starting material spot should disappear completely.

-

Work-up: Once the reaction is complete (typically 4-6 hours), concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the methanol and excess thionyl chloride. This will yield a solid or viscous oil.

-

Purification: Add diethyl ether to the crude product and triturate to induce crystallization. Collect the white crystalline solid (the hydrochloride salt) by vacuum filtration.

-

Drying: Wash the crystals with a small amount of cold diethyl ether and dry under vacuum.

-

Characterization: Confirm the identity and purity of the final product using NMR, MS, and HPLC.

Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

This is a high-throughput in vitro assay to assess a compound's ability to passively diffuse across a lipid membrane.

Materials:

-

PAMPA plate (e.g., 96-well format with a filter plate and an acceptor plate)

-

Phospholipid solution (e.g., 2% lecithin in dodecane)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Test compounds (α- and β-leucine methyl ester) dissolved in a buffer/DMSO stock

-

Plate reader (UV-Vis spectrophotometer)

Procedure:

-

Membrane Coating: Add 5 µL of the phospholipid solution to each well of the filter (donor) plate, allowing the lipid to impregnate the filter support.

-

Acceptor Plate Preparation: Fill the wells of the acceptor plate with 300 µL of PBS buffer.

-

Donor Plate Preparation: Prepare solutions of the test compounds (e.g., at 200 µM) in PBS. Add 200 µL of each compound solution to the wells of the coated filter plate.

-

Assay Assembly: Carefully place the donor filter plate onto the acceptor plate, creating a "sandwich" where the artificial membrane separates the donor and acceptor compartments.

-

Incubation: Incubate the assembled plate at room temperature for a set period (e.g., 4-18 hours) without shaking.

-

Measurement: After incubation, carefully separate the plates. Measure the concentration of the compound in both the donor (CD) and acceptor (CA) wells using a plate reader at the compound's λmax.

-

Calculation: Calculate the effective permeability coefficient (Pe) using the appropriate equations, which account for incubation time, membrane area, and well volumes. Compare the Pe values for α-leucine methyl ester and β-leucine methyl ester.

Conclusion

The choice between α-leucine methyl ester and β-leucine methyl ester is dictated entirely by the strategic goals of the research.

-

α-Leucine methyl ester is the compound of choice when the objective is to work within the canonical framework of biological systems. It is an effective tool for synthesizing natural peptides, studying protein metabolism, and investigating native amino acid transport mechanisms. Its utility lies in its identity as a close, membrane-permeable analogue of a natural and essential amino acid.

-

β-Leucine methyl ester , in contrast, is a powerful tool for escaping the limitations of natural biology. Its primary advantage is the profound metabolic stability it confers to peptide structures. For drug development professionals, this translates into a longer in vivo half-life, reduced dosing frequency, and potentially improved therapeutic efficacy. It is the superior building block for creating novel, drug-like peptidomimetics that are designed to endure the body's enzymatic defenses.

References

Sources

- 1. Understanding the Structure of Leucine: The Essential Amino Acid - Oreate AI Blog [oreateai.com]

- 2. Leucine - Wikipedia [en.wikipedia.org]

- 3. creative-peptides.com [creative-peptides.com]

- 4. Beta-amino acids: versatile peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mmsl.cz [mmsl.cz]

- 6. pubs.acs.org [pubs.acs.org]

- 7. hilarispublisher.com [hilarispublisher.com]

- 8. researchgate.net [researchgate.net]

- 9. Permeability of membranes to amino acids and modified amino acids: mechanisms involved in translocation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 98%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]

- 11. (+)-L-Leucine methyl ester | C7H15NO2 | CID 65105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. chembk.com [chembk.com]

- 13. L-Leucyl-L-Leucine methyl ester (hydrochloride) | CAS 6491-83-4 | Cayman Chemical | Biomol.com [biomol.com]

- 14. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Overview of Leucine Metabolism - Creative Proteomics [creative-proteomics.com]

- 17. m.youtube.com [m.youtube.com]

- 18. Influence of the Type of Amino Acid on the Permeability and Properties of Ibuprofenates of Isopropyl Amino Acid Esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. chemimpex.com [chemimpex.com]

- 20. Leucine methyl ester is a powerful allosteric activator of the neutral amino acid cotransport system in Bombyx mori larval midgut - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pdf.benchchem.com [pdf.benchchem.com]

Applications of (S)-Methyl 3-amino-4-methylpentanoate in foldamer research

Technical Guide: Engineering

Executive Summary

This guide details the technical application of This compound (henceforth referred to as

Unlike

Structural Fundamentals & Design Logic

The transition from

-

Foldamer Propensity:

-substituted residues predominantly favor the 14-helix conformation (defined by 14-membered hydrogen-bonded rings between -

Helix Geometry: The 14-helix has approximately 3.0 residues per turn and a pitch of 5.1 Å.

-

Design Role:

-hLeu serves as the primary hydrophobic anchor . In amphipathic helix designs (e.g., antimicrobial peptides),

Diagram 1: Foldamer Design Logic

This decision tree illustrates how to position

Caption: Logical flow for incorporating

Monomer Synthesis: The Arndt-Eistert Homologation

Commercial availability of

Mechanism & Causality

We utilize a Wolff Rearrangement of an

Protocol 1: Synthesis of Fmoc- -hLeu

-

Starting Material: Fmoc-L-Leucine

-

Reagents: Isobutyl chloroformate, Diazomethane (generated in situ or TMSCHN

), Silver Benzoate (

Step-by-Step Workflow:

-

Mixed Anhydride Formation: Dissolve Fmoc-L-Leu (10 mmol) in dry THF at -15°C. Add N-methylmorpholine (1.1 eq) followed by isobutyl chloroformate (1.1 eq). Why: This activates the carboxylic acid for nucleophilic attack.

-

Diazoketone Generation: Add an excess of diazomethane in ether (Caution: Explosion Hazard—use blast shield and polished glassware) at 0°C. Stir for 3 hours.

-

Self-Validation: Monitor TLC.[3] The diazoketone appears as a distinct yellow spot. IR spectroscopy should show a strong diazo peak at ~2100 cm

.

-

-

Wolff Rearrangement: Dissolve the isolated diazoketone in THF/Water (9:1). Add Silver Benzoate (0.1 eq). Sonicate or heat to 50°C.

-

Observation: Evolution of

gas indicates the reaction is proceeding.

-

-

Workup: Acidify, extract with ethyl acetate, and recrystallize.

Diagram 2: Arndt-Eistert Pathway

Caption: The Arndt-Eistert homologation pathway. The concerted migration in Step 3 is the critical determinant for stereochemical retention.

Solid-Phase Peptide Synthesis (SPPS) of -Foldamers

Coupling

Critical Protocol Modifications

-

Activation: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) instead of HBTU. HATU is more reactive and minimizes failure sequences.

-

Coupling Time: Extend coupling times from 45 mins (standard) to 2 hours .

-

Double Coupling: Perform double coupling for every

-hLeu residue to ensure >99% yield.

Protocol 2: SPPS Cycle for -hLeu

-

Resin: Rink Amide MBHA (low loading: 0.3–0.5 mmol/g). Why: Low loading prevents aggregation of the growing hydrophobic helix.

-

Deprotection: 20% Piperidine in DMF (2 x 10 min).

-

Coupling:

-

Dissolve Fmoc-

-hLeu (3 eq), HATU (2.9 eq), and HOAt (3 eq) in DMF. -

Add DIEA (6 eq).

-

Add to resin and shake for 120 mins.

-

Drain and repeat (Double Couple).

-

-

Capping: Acetic anhydride/Pyridine/DCM. Why: Essential to terminate unreacted chains, simplifying HPLC purification.

Structural Validation (The "Measure")

Once synthesized, you must prove the foldamer adopts the intended 14-helix structure.

Circular Dichroism (CD) Spectroscopy

CD is the primary rapid validation tool.

-

Sample Preparation: 50–100

M in Methanol (14-helix is stabilized by organic solvents). -

Signature:

Data Table: CD Interpretation

| Spectral Feature | Wavelength ( | Interpretation |

| Minimum | 214 nm | Classic 14-Helix (Monomeric) |

| Minimum | 205 nm | 14-Helix Bundle (Aggregated/Quaternary Structure) |

| Maximum | < 200 nm | Random Coil / Unfolded |

| Zero Crossing | ~200 nm | Characteristic of 14-helix transition |

NMR Validation

For definitive proof, 2D-NMR (ROESY/NOESY) is required.

-

Key Signal: Look for NOEs between the amide proton (

) and the

References

-

Seebach, D., et al. (1996). "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Structure determination by NMR and CD spectroscopy and by X-ray crystallography." Helvetica Chimica Acta. Link

-

Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research. Link

-

Pomerantz, W. C., et al. (2008).

-Peptides." Organic Letters. Link -

Guichard, G., & Huc, I. (2011). "Synthetic foldamers."[6] Chemical Communications.[7] Link

-

Cheng, R. P., et al. (2001). "Beta-Peptides: From Structure to Function." Chemical Reviews. Link

Sources

- 1. Arndt-Eistert Synthesis [organic-chemistry.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. mdpi.com [mdpi.com]

- 4. Distinctive circular dichroism signature for 14-helix-bundle formation by beta-peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Distinctive Circular Dichroism Signature for 14-Helix-Bundle Formation by β-Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Foldamers in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Arndt-Eistert Homologation: Mechanism & Examples [nrochemistry.com]

Methodological & Application

Application Notes and Protocols for the Incorporation of (S)-Methyl 3-amino-4-methylpentanoate into Peptides

Introduction: The Significance of β-Amino Acids in Peptide Drug Discovery

The incorporation of non-natural amino acids into peptide scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful strategy to enhance the therapeutic properties of peptide-based drugs.[1] Among these, β-amino acids are of particular interest due to their ability to induce unique secondary structures and, critically, to confer resistance to proteolytic degradation.[2][3] (S)-Methyl 3-amino-4-methylpentanoate, a derivative of β-homovaline, presents a sterically hindered side chain that can significantly influence peptide conformation and stability. This guide provides a comprehensive protocol for the successful incorporation of this valuable building block into peptide sequences, addressing the prerequisite chemical modifications, optimized coupling strategies, and detailed analytical characterization.

Part 1: Preparing the Building Block: From Methyl Ester to Fmoc-Protected Amino Acid

The commercially available this compound must first be converted into a form suitable for solid-phase peptide synthesis (SPPS), specifically the N-α-Fmoc protected carboxylic acid. This involves a two-step process: hydrolysis of the methyl ester followed by Fmoc protection of the primary amine.

Workflow for Building Block Preparation

Caption: Workflow for preparing the Fmoc-protected β-amino acid.

Protocol 1: Hydrolysis of this compound

-

Rationale: The methyl ester is a stable protecting group for the carboxylic acid. Base-catalyzed hydrolysis, or saponification, is a standard and efficient method for its removal.[4] Lithium hydroxide (LiOH) is often preferred as it minimizes side reactions.

-

Materials:

-

This compound

-

Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF)

-

Deionized water

-

1M Hydrochloric acid (HCl)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

pH meter or pH paper

-

-

Procedure:

-

Dissolve this compound (1 equivalent) in a mixture of THF and water (e.g., 3:1 v/v).

-

Cool the solution to 0°C in an ice bath.

-

Add a solution of LiOH (1.5 equivalents) in water dropwise while stirring.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, carefully add 1M HCl dropwise to adjust the pH to approximately 5-6.

-

Remove the THF under reduced pressure.

-

The resulting aqueous solution of (S)-3-amino-4-methylpentanoic acid can be used directly in the next step or lyophilized to obtain the solid product.

-

Protocol 2: N-α-Fmoc Protection

-

Rationale: The 9-fluorenylmethoxycarbonyl (Fmoc) group is the most common protecting group for the α-amino function in modern SPPS due to its stability to acid and lability to mild base (e.g., piperidine).[5] Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) is a widely used and efficient reagent for this purpose.[6]

-

Materials:

-

(S)-3-amino-4-methylpentanoic acid (from Protocol 1)

-

Fmoc-OSu

-

1,4-Dioxane (or acetone)

-

Sodium bicarbonate (NaHCO₃)

-

Deionized water

-

Diethyl ether

-

Ethyl acetate

-

Brine solution

-

-

Procedure:

-

Dissolve the (S)-3-amino-4-methylpentanoic acid (1 equivalent) in a mixture of 10% aqueous NaHCO₃ and dioxane (1:1 v/v).

-

In a separate flask, dissolve Fmoc-OSu (1.05 equivalents) in dioxane.

-

Add the Fmoc-OSu solution dropwise to the amino acid solution at room temperature with vigorous stirring.

-

Stir the reaction mixture overnight.

-

Dilute the reaction with water and wash with diethyl ether to remove unreacted Fmoc-OSu and byproducts.

-

Acidify the aqueous layer to pH 2-3 with 1M HCl. A white precipitate of the Fmoc-protected amino acid should form.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to yield the crude Fmoc-(S)-3-amino-4-methylpentanoic acid.

-

The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).[7]

-

Part 2: Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The incorporation of the sterically hindered Fmoc-(S)-3-amino-4-methylpentanoic acid into a growing peptide chain requires optimized coupling conditions to ensure high efficiency and prevent side reactions. The Fmoc/tBu strategy is the standard approach.[8]

SPPS Cycle Overview

Caption: The general cycle for Fmoc-based Solid-Phase Peptide Synthesis.

Protocol 3: Optimized Coupling of Fmoc-(S)-3-amino-4-methylpentanoic acid

-

Rationale: The steric hindrance from the isobutyl group adjacent to the amine in (S)-3-amino-4-methylpentanoic acid can significantly slow down the coupling reaction.[9] To overcome this, a highly efficient coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is recommended.[10][11] HATU, in the presence of a non-nucleophilic base like DIPEA, forms a highly reactive OAt-ester that facilitates amide bond formation even with hindered amino acids.[10] A double coupling strategy is often employed to ensure the reaction goes to completion.[12]

-

Materials:

-

Fmoc-protected resin-bound peptide with a free N-terminal amine

-

Fmoc-(S)-3-amino-4-methylpentanoic acid

-

HATU

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF), peptide synthesis grade

-

SPPS reaction vessel

-

-

Procedure:

-

Resin Preparation: Ensure the N-terminal Fmoc group of the resin-bound peptide has been removed using standard conditions (e.g., 20% piperidine in DMF) and the resin has been thoroughly washed with DMF.[13]

-

Activation Solution: In a separate vial, dissolve Fmoc-(S)-3-amino-4-methylpentanoic acid (4 equivalents relative to resin loading), HATU (3.9 equivalents), and DIPEA (8 equivalents) in DMF.

-

Pre-activation: Allow the activation solution to stand for 1-5 minutes.

-

First Coupling: Add the activation solution to the resin. Agitate the mixture for 1-2 hours at room temperature.

-

Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times).

-

Second Coupling (Double Coupling): Prepare a fresh activation solution as in step 2 and repeat the coupling step (step 4) for another 1-2 hours.

-

Final Washing: Drain the reaction vessel and wash the resin extensively with DMF to remove all soluble reagents and byproducts.

-

Monitoring: Perform a Kaiser test or other qualitative test to confirm the absence of free primary amines, indicating a complete coupling reaction.

-

| Reagent | Equivalents (relative to resin loading) | Purpose |

| Fmoc-(S)-3-amino-4-methylpentanoic acid | 4 | Amino acid building block |

| HATU | 3.9 | Coupling reagent for activation |

| DIPEA | 8 | Non-nucleophilic base for activation |

Part 3: Potential Side Reactions and Mitigation

While the use of robust coupling reagents minimizes incomplete reactions, other side reactions can occur during the synthesis of peptides, particularly with Fmoc chemistry.

-

Aspartimide Formation: If an aspartic acid residue is present in the sequence, it can be susceptible to cyclization to form an aspartimide during the piperidine-mediated Fmoc deprotection. This can lead to racemization and the formation of β- and iso-aspartyl peptides.[14]

-

Mitigation: Use of protecting groups for the aspartic acid side chain that are less prone to this side reaction, such as 3-tert-butyl-1-methyl-ester (OMpe), can be beneficial.

-

-

Diketopiperazine Formation: The dipeptide at the N-terminus of the growing chain can cyclize and cleave from the resin, particularly if proline or glycine are in the first two positions.

-

Mitigation: This is less of a concern after the first few coupling cycles. For problematic sequences, coupling the first two amino acids as a pre-formed dipeptide can circumvent this issue.

-

-

Racemization: While HATU is known to suppress racemization, the risk is never zero, especially with prolonged coupling times or elevated temperatures.[15]

-

Mitigation: Adhere to the recommended reaction times and temperatures. Avoid excessive exposure to the activating agent.

-

Part 4: Cleavage, Purification, and Characterization

Once the peptide synthesis is complete, the peptide must be cleaved from the solid support and the side-chain protecting groups removed. The crude product is then purified and characterized to confirm its identity and purity.

Protocol 4: Cleavage and Deprotection

-

Rationale: A strong acid, typically trifluoroacetic acid (TFA), is used to cleave the peptide from the resin and remove most common acid-labile side-chain protecting groups (e.g., tBu, Boc, Trt). Scavengers are included in the cleavage cocktail to trap the reactive carbocations generated during this process, preventing modification of sensitive residues like tryptophan and methionine.

-

Materials:

-

Peptide-bound resin (dried)

-

Cleavage Cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS))

-

Cold diethyl ether

-

-

Procedure:

-

Wash the final peptide-resin with dichloromethane (DCM) and dry it under vacuum.

-

Add the cleavage cocktail to the resin in a fume hood.

-

Gently agitate the mixture for 2-4 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the TFA solution to a large volume of cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash to remove residual scavengers.

-

Dry the crude peptide pellet under vacuum.

-

Purification and Characterization

-

Purification: The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization:

-

Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to confirm the molecular weight of the final peptide, verifying the successful incorporation of the β-amino acid.[16] The fragmentation pattern in MS/MS can also provide sequence information, although β-amino acids can lead to unusual fragmentation patterns compared to their α-amino acid counterparts.[17]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR spectroscopy (e.g., COSY, TOCSY, NOESY) can be used to confirm the structure of the peptide and provide insights into its solution-state conformation.[18][19] The chemical shifts of the protons in the β-amino acid residue will be distinct from those of standard α-amino acids.

-

Conclusion

The incorporation of this compound into peptides is a multi-step process that begins with the essential conversion of the starting material to its Fmoc-protected carboxylic acid form. By employing optimized coupling strategies, such as the use of HATU and a double coupling protocol, this sterically hindered β-amino acid can be efficiently incorporated into peptide sequences using standard SPPS methodologies. Careful attention to potential side reactions and thorough analytical characterization are crucial for ensuring the synthesis of the desired high-purity peptide. The resulting modified peptides, with their enhanced proteolytic stability, hold significant promise for the development of novel therapeutics.

References

-

Harrison, A. G. (2000). Structure and fragmentation of b2 ions in peptide mass spectra. Journal of the American Society for Mass Spectrometry, 11(12), 1024-1031. Available at: [Link]

-

Bodanszky, M., & Martinez, J. (1978). Side reactions in peptide synthesis. VII. Sequence dependence in the formation of aminosuccinyl derivatives from beta-benzyl-aspartyl peptides. International Journal of Peptide and Protein Research, 12(2), 69-74. Available at: [Link]

-

Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Available at: [Link]

-

Tam, J. P., & Lu, Y. A. (1995). Side reactions in solid-phase peptide synthesis and their applications. Peptide research, 8(4), 194-203. Available at: [Link]

-

Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview. Bibliomed. Available at: [Link]

-

Popali, S. (2018). Spps and side reactions in peptide synthesis. Slideshare. Available at: [Link]

-

Scribd. (n.d.). Side Reactions in Peptide Synthesis. Scribd. Available at: [Link]

-

Harrison, A. G. (2000). Structure and fragmentation of b2 ions in peptide mass spectra. Journal of the American Society for Mass Spectrometry. Available at: [Link]

-

da S. Pinto, L., et al. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20, 53–69. Available at: [Link]

-

Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(19), 7211-7217. Available at: [Link]

-

Burlingame, A. L. (2005). Fundamentals of Biological Mass Spectrometry and Proteomics. Broad Institute. Available at: [Link]

-

Aapptec. (n.d.). Coupling Reagents. Aapptec. Available at: [Link]

-

Han, X., & Aslan, K. (2004). Mass spectrometry of peptides and proteins. Analytica Chimica Acta, 517(1-2), 1-19. Available at: [Link]

-

Matrix Science. (n.d.). Mascot help: Peptide fragmentation. Matrix Science. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

-

Zagorski, M. G., et al. (2003). Solution NMR Studies of the Aβ(1-40) and Aβ(1-42) Peptides Establish that the Met35 Oxidation State Affects the Peptide's Conformation. Journal of the American Chemical Society, 125(32), 9619-9629. Available at: [Link]

-